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Compound of Interest

Compound Name: 3-Bromo-4-nitro-1H-pyrazole

Cat. No.: B1374897 Get Quote

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its presence in a multitude of approved drugs and biologically active

compounds.[1][2] Its unique electronic properties and ability to engage in various biological

interactions make it an attractive scaffold for drug design. The strategic functionalization of this

core is paramount for modulating pharmacological activity. The introduction of a bromine atom

and a nitro group, as seen in 3-Bromo-4-nitro-1H-pyrazole, creates a highly versatile building

block. The bromo-substituent provides a handle for cross-coupling reactions, while the

electron-withdrawing nitro group significantly influences the ring's reactivity and can be a

precursor to an amino group.

This guide serves as a comprehensive technical resource on 3-Bromo-4-nitro-1H-pyrazole,

offering insights into its synthesis, physicochemical characteristics, spectral properties, and

reactivity. The information herein is curated to empower researchers in leveraging this molecule

for the synthesis of novel chemical entities with therapeutic potential.

Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of 3-Bromo-4-nitro-1H-pyrazole is the first step in

its effective application.

IUPAC Name: 3-Bromo-4-nitro-1H-pyrazole Synonyms: 5-Bromo-4-nitro-1H-pyrazole[3][4]

CAS Number: 784193-37-9[3][5] Molecular Formula: C₃H₂BrN₃O₂[3] Molecular Weight: 191.97

g/mol [3]
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Caption: 2D Structure of 3-Bromo-4-nitro-1H-pyrazole.

Computed Physicochemical Properties
The following properties, crucial for predicting the molecule's behavior in biological systems

(e.g., membrane permeability, solubility), have been computationally derived.

Property Value Source

Molecular Weight 191.97 [3]

Monoisotopic Mass 190.93304 Da [4]

XlogP 1.1 [4]

Topological Polar Surface Area

(TPSA)
71.82 Å² [3]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 3 [3]

Rotatable Bonds 1 [3]

Causality Insight: The TPSA of 71.82 Å² and a LogP of 1.1 suggest the molecule has moderate

polarity. This balance is often desirable in drug candidates, potentially allowing for sufficient

aqueous solubility for formulation while retaining the lipophilicity needed to cross cellular

membranes.

Synthesis and Purification Protocol
The synthesis of substituted pyrazoles often involves the cyclization of a suitable precursor or

the direct functionalization of the pyrazole ring. For 3-Bromo-4-nitro-1H-pyrazole, a common

and effective method is the direct electrophilic bromination of 4-nitro-1H-pyrazole. The nitro

group acts as a deactivating group, directing the incoming electrophile (bromine).
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Caption: General workflow for the synthesis of a bromo-nitro-azole.

Experimental Protocol: Bromination of 4-Nitro-1H-
indazole
This protocol is adapted from a similar synthesis and illustrates the core principles.[6]

Vessel Preparation: To a flask equipped with a mechanical stirrer, add sodium acetate (1.0

eq), 4-nitro-1H-indazole (1.0 eq), acetic acid, and chloroform.

Reagent Addition: Prepare a solution of bromine (1.05 eq) in acetic acid. Add this solution to

the reaction mixture dropwise over approximately 3.5 hours.

Expertise Insight: The slow, controlled addition of bromine is critical. This minimizes the

formation of di-brominated byproducts and helps to manage the exothermic nature of the

reaction. Maintaining the temperature below 25 °C is essential for selectivity.[6]

Reaction Monitoring: Stir the reaction mixture for an additional two hours after the addition is

complete. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm

the consumption of the starting material.

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents.

To the resulting solid residue, add a sufficient volume of water (e.g., 500 mL for a 0.3 mol

scale reaction).[6]

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly

with water to remove any remaining acetic acid and salts. Dry the product under vacuum to

yield the final 3-bromo-4-nitro-1H-indazole.[6]
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Trustworthiness: This self-validating protocol relies on the low solubility of the product in

water for purification. The final filtration and washing steps are crucial for removing water-

soluble impurities, ensuring a high-purity product without the need for column

chromatography in many cases.

Spectroscopic and Crystallographic
Characterization
Rigorous characterization is non-negotiable for confirming the identity, structure, and purity of

the synthesized compound.

Spectroscopic Data Summary
Technique Expected Features

¹H NMR

A singlet in the aromatic region (δ 8.0-9.0 ppm)

corresponding to the C5-H proton. A broad

singlet for the N-H proton (variable, may

exchange with D₂O). The downfield shift is due

to the electron-withdrawing effects of the Br and

NO₂ groups.

¹³C NMR

Three signals for the pyrazole ring carbons. The

carbon bearing the bromine (C3) and the carbon

bearing the nitro group (C4) will be significantly

shifted.

Mass Spec (EI)
Molecular ion peak (M⁺) corresponding to the

isotopic pattern of bromine (¹⁹¹/¹⁹³ m/z).

IR Spectroscopy

Characteristic strong asymmetric and symmetric

stretching bands for the NO₂ group (~1550-1500

cm⁻¹ and ~1360-1320 cm⁻¹). N-H stretching

(~3300-3100 cm⁻¹).

Crystallographic Analysis
While crystal structure data for the exact title compound is not readily available, a closely

related derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, has been analyzed.[7][8] This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://vinar.vin.bg.ac.rs/bitstream/handle/123456789/14938/10.1515_ncrs-2025-0179.pdf?sequence=1
https://www.researchgate.net/publication/372132983_Crystal_structure_of_4-bromo-3-nitro-1H-pyrazole-5-carboxylic_acid_monohydrate_C4H2N3BrO4H2O
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


provides authoritative confirmation of the core ring structure and the relative positions of the

bromo and nitro substituents.

Crystal System: Monoclinic[7][8]

Space Group: P2₁/c[7][8]

Authoritative Grounding: X-ray crystallography is the gold standard for unambiguous structure

determination. The data from the carboxylic acid derivative provides strong evidence for the

connectivity and regiochemistry of 3-Bromo-4-nitro-1H-pyrazole, as the core pyrazole

substitution pattern is identical. The analysis confirms the adjacency of the bromo and nitro

groups.

Reactivity and Synthetic Potential
The dual functionalization of 3-Bromo-4-nitro-1H-pyrazole makes it a powerful intermediate

for building molecular complexity.

N-H Acidity and Alkylation: The N-H proton is acidic and can be deprotonated with a suitable

base, allowing for N-alkylation or N-arylation to introduce various side chains.

Nucleophilic Aromatic Substitution (SNAAr): The pyrazole ring is significantly electron-

deficient due to the potent electron-withdrawing effect of the nitro group. This activates the

C3 position, making the bromine atom a good leaving group for SNAAr reactions with

various nucleophiles (e.g., amines, thiols, alkoxides).

Cross-Coupling Reactions: The C-Br bond is a classic handle for palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds

and the introduction of diverse aryl, vinyl, or alkynyl groups.

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which

provides a new site for functionalization (e.g., amide bond formation, diazotization). This

transformation dramatically alters the electronic properties of the ring, switching the

substituent from strongly electron-withdrawing to strongly electron-donating.
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Caption: Key reaction pathways for 3-Bromo-4-nitro-1H-pyrazole.

Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. The information is

compiled from representative safety data sheets for brominated and nitrated heterocyclic

compounds.[9][10][11][12]
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Hazard Category Precautionary Measures

Contact Hazard

Causes skin and serious eye irritation.[9][10][12]

Wear appropriate protective gloves and

chemical safety goggles.[9][10] Ensure an

eyewash station is readily accessible.[9]

Inhalation Hazard

May cause respiratory irritation.[9][10] Avoid

breathing dust/fumes. Use only in a well-

ventilated area or a fume hood.[9][10][11]

Ingestion Hazard

Harmful if swallowed. Do not eat, drink, or

smoke when using this product. Wash hands

thoroughly after handling.[12]

Storage

Store in a cool, well-ventilated area in a tightly

closed container.[10][12] Keep away from strong

oxidizing agents and excess heat.[9]

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local

regulations.[12]

Trustworthiness: Always consult the specific Safety Data Sheet (SDS) provided by the supplier

before handling any chemical. The information provided here is a summary of general hazards

and should not replace a thorough risk assessment for your specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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